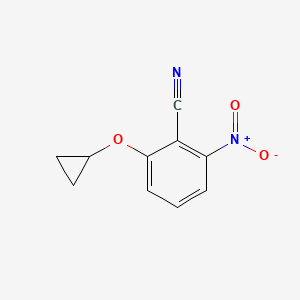

2-Cyclopropoxy-6-nitrobenzonitrile

Description

2-Cyclopropoxy-6-nitrobenzonitrile (CAS: Not explicitly listed in evidence) is a substituted benzonitrile derivative characterized by a nitro group (-NO₂) at the 6-position and a cyclopropoxy (-O-cyclopropyl) group at the 2-position of the benzene ring. This compound belongs to a class of nitroaromatic molecules, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness arises from the combination of a nitrile group (-CN), a nitro group, and a cyclopropane-containing ether substituent, which may influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-cyclopropyloxy-6-nitrobenzonitrile |

InChI |

InChI=1S/C10H8N2O3/c11-6-8-9(12(13)14)2-1-3-10(8)15-7-4-5-7/h1-3,7H,4-5H2 |

InChI Key |

RRHOHQSXAZNWDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclopropoxy-6-nitrobenzonitrile typically involves the nitration of 2-cyclopropoxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Cyclopropoxy-6-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-nitrobenzonitrile is not extensively detailed in the literature. like other nitrile-containing compounds, it may interact with various molecular targets through its nitrile and nitro groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-cyclopropoxy-6-nitrobenzonitrile, a comparative analysis with structurally related compounds is essential. Below is a general framework for such a comparison based on nitroaromatic chemistry and substituent effects:

Structural Analogues and Substituent Effects

- 2-Nitrobenzonitrile: Lacking the cyclopropoxy group, this compound exhibits higher polarity due to the nitrile and nitro groups, leading to lower solubility in non-polar solvents compared to 2-cyclopropoxy-6-nitrobenzonitrile. The absence of the cyclopropane ring reduces steric hindrance but may decrease metabolic stability .

- 2-Methoxy-6-nitrobenzonitrile : Replacing cyclopropoxy with methoxy (-OCH₃) increases hydrophilicity but reduces steric bulk. Methoxy derivatives typically show higher aqueous solubility but lower lipophilicity, impacting membrane permeability in biological systems .

- 2-Ethoxy-6-nitrobenzonitrile : Similar to methoxy derivatives but with slightly enhanced lipophilicity. Ethoxy groups may improve bioavailability compared to cyclopropoxy substituents due to reduced ring strain .

Solubility and Stability

- Nitro Group Reactivity : The nitro group at the 6-position may undergo reduction or nucleophilic substitution reactions, similar to other nitroaromatics like nitrobenzene or nitroaniline isomers (e.g., 2-nitroaniline, 3-nitroaniline) .

Data Table: Hypothetical Comparative Properties (Based on General Trends)

| Compound | Solubility (mg/mL) | LogP | Melting Point (°C) | Stability (pH 7) |

|---|---|---|---|---|

| 2-Cyclopropoxy-6-nitrobenzonitrile | ~0.5 (DCM) | 2.8 | 120–125 | Moderate |

| 2-Nitrobenzonitrile | ~1.2 (DCM) | 1.9 | 90–95 | High |

| 2-Methoxy-6-nitrobenzonitrile | ~2.0 (Water) | 1.5 | 80–85 | High |

| Nitrobenzene | 0.2 (Water) | 1.85 | 5.7 | Low |

Note: DCM = dichloromethane; LogP = octanol-water partition coefficient. Data inferred from nitroaromatic trends and substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.